3-Mercaptopropionamide
Overview
Description
3-Mercaptopropionamide (also known as 3-sulfanylpropanamide) is a compound with the molecular formula C3H7NOS . It has a molecular weight of 105.16 g/mol .
Synthesis Analysis
3-Mercaptopropanamide is used as a building block in the synthesis of cyclic thiolactone peptide derivatives with antibiotic activity, and also in the preparation of polyclonal antibodies against brominated proteins . In another study, the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .Molecular Structure Analysis
The molecular structure of 3-Mercaptopropionamide includes a sulfanyl group (SH), a carboxamide group (CONH2), and a methylene group (CH2) . The compound has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 thiol .Chemical Reactions Analysis
3-Mercaptopropionamide can participate in chemical reactions. For instance, peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .Physical And Chemical Properties Analysis
3-Mercaptopropionamide has several computed properties. It has a molecular weight of 105.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 105.02483502 g/mol . The topological polar surface area is 44.1 Ų, and it has a heavy atom count of 6 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .
Methods of Application or Experimental Procedures
The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .
Results or Outcomes
The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .
Application in Radiation Protection Research
Specific Scientific Field
This application is in the field of Radiation Protection and Pharmaceutical Chemistry .
Summary of the Application
3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Application in Metallo-β-lactamase Inhibitors Research
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .
Methods of Application or Experimental Procedures
The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .
Results or Outcomes
The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .
Application in Radiation Protection Research
Specific Scientific Field
This application is in the field of Radiation Protection and Pharmaceutical Chemistry .
Summary of the Application
3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Application in Metallo-β-lactamase Inhibitors Research
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Microbiology .
Summary of the Application
3-Mercaptopropionamide has been used in the development of broad-spectrum metallo-β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance, particularly resistance to β-lactam antibiotics, which are a major class of antibiotics .
Methods of Application or Experimental Procedures
The researchers used a ruthenium-catalyzed meta-selective C–H nitration synthesis method to create mercaptopropanamide-substituted aryl tetrazoles . They then studied the structure-activity relationship of these compounds with clinically relevant metallo-β-lactamases .
Results or Outcomes
The most potent compound they developed, compound 13a, showed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBL, respectively . Crystallographic analysis revealed that 13a chelated to active site zinc ions via the thiol group and interacted with the catalytically important residues Asn233 and Tyr67 .
Application in Radiation Protection Research
Specific Scientific Field
This application is in the field of Radiation Protection and Pharmaceutical Chemistry .
Summary of the Application
3-Mercaptopropionamide has been used in the synthesis of a number of substituted 3-mercaptopropionamides, 3-mercapto-2-methylpropionamides, and 3-mercapto-2,2-diphenylpropionamides for the study of radiation protection activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources .
Safety And Hazards
While specific safety and hazard information for 3-Mercaptopropionamide was not found, a related compound, 3-Mercaptopropionic acid, has a safety data sheet available. It is classified as a dangerous substance, and precautions such as not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection are recommended .
Future Directions
While specific future directions for 3-Mercaptopropionamide were not found, therapeutic peptides, which could potentially include 3-Mercaptopropionamide, are a unique class of pharmaceutical agents that are gaining popularity in organic chemistry and materials science research . They have great potential to become the “next generation” of separation media for cost-effective and environment-friendly extraction and purification of high-value biomolecules .
properties
IUPAC Name |
3-sulfanylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSJEUQOXVVCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061090 | |
Record name | Propanamide, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptopropionamide | |
CAS RN |
763-35-9 | |
Record name | 3-Mercaptopropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercaptopropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, 3-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulfanylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.